Product packaging for 4-Butyl-2,6-dimethoxyphenol(Cat. No.:CAS No. 97678-78-9)

4-Butyl-2,6-dimethoxyphenol

Cat. No.: B14330652
CAS No.: 97678-78-9
M. Wt: 210.27 g/mol
InChI Key: FLUCNFPMPXHPSX-UHFFFAOYSA-N
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Description

4-Butyl-2,6-dimethoxyphenol is a synthetic phenolic compound of high purity, specifically designed for laboratory research and development purposes. Phenolic compounds of this class are frequently investigated for their antioxidative properties, as the phenol group can donate hydrogen atoms to neutralize free radicals . Researchers may explore its potential as a building block in organic synthesis, particularly in developing novel pharmaceuticals or functional materials. The methoxy and butyl substituents on the aromatic ring are expected to influence the compound's electron density, steric hindrance, and lipophilicity, which can be critical parameters in structure-activity relationship (SAR) studies . This product is strictly for research applications and is not intended for personal, commercial, or diagnostic use. Researchers are encouraged to consult the product's safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B14330652 4-Butyl-2,6-dimethoxyphenol CAS No. 97678-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97678-78-9

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

4-butyl-2,6-dimethoxyphenol

InChI

InChI=1S/C12H18O3/c1-4-5-6-9-7-10(14-2)12(13)11(8-9)15-3/h7-8,13H,4-6H2,1-3H3

InChI Key

FLUCNFPMPXHPSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Butyl 2,6 Dimethoxyphenol

Direct Synthetic Pathways for 4-Butyl-2,6-dimethoxyphenol

The synthesis of this compound can be efficiently achieved through modern organic chemistry techniques, with a particular emphasis on methods that offer high yield and atom economy.

Cross-Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy for forming C-C bonds directly from two different C-H bonds, minimizing the need for pre-functionalized starting materials. thieme-connect.de A notable synthesis of this compound has been reported with a high yield of 95%. rsc.org This approach represents an efficient and atom-economical pathway to the target molecule. While the specific reagents for this direct synthesis are detailed in supporting information of broader studies, the general principle involves the coupling of a substituted phenol (B47542) with a suitable partner that introduces the butyl group. rsc.org

Another relevant synthetic strategy involves the palladium-catalyzed cross-dehydrogenative coupling of electron-rich arenes like 1,3,5-trialkoxybenzenes with simple aromatic hydrocarbons. rsc.org This method allows for the direct formation of biaryl compounds, highlighting the potential of CDC in constructing complex phenolic structures. rsc.org

Elucidation of Reaction Mechanisms and Optimisation Parameters

The mechanism of cross-dehydrogenative coupling reactions often involves the generation of radical intermediates or proceeds through an organometallic cycle. thieme-connect.de In many transition-metal-catalyzed CDCs, the process is believed to involve the activation of a C-H bond by the metal catalyst, followed by oxidative addition, and reductive elimination to form the new C-C bond. The catalyst is then regenerated by an oxidant present in the reaction mixture.

Optimizing these reactions is crucial for achieving high yields and selectivity. Key parameters that are typically fine-tuned include:

Catalyst Choice: The nature of the metal catalyst (e.g., Palladium, Copper, Iron) and its ligands significantly influences the reaction's efficiency and selectivity. thieme-connect.dersc.org

Oxidant: A suitable oxidant is required to facilitate the catalytic cycle. Molecular oxygen is often preferred as a green and inexpensive option. mdpi.com

Solvent: The solvent can affect the solubility of reactants and the stability of intermediates.

Temperature and Reaction Time: These parameters are adjusted to balance the reaction rate against the potential for side reactions or product degradation.

A study on the laccase-catalyzed synthesis of a dimer from 2,6-dimethoxyphenol (B48157) employed a Box-Behnken factorial design to optimize parameters such as substrate concentration, enzyme activity, and reaction time to maximize the product yield. researchgate.net This systematic approach to optimization is widely applicable in synthetic chemistry.

Derivatization Strategies and Functional Group Interconversions

Once synthesized, this compound can be further modified through various chemical transformations, targeting either the aromatic core or the alkyl side chain.

Electrophilic Aromatic Substitution Patterns at the Phenolic Core

The phenolic core of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and two methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. In this specific molecule, the 2- and 6-positions are occupied by methoxy groups, and the 4-position is occupied by the butyl group. This substitution pattern leaves the 3- and 5-positions as the primary sites for electrophilic attack.

A relevant example is the Friedel-Crafts alkylation of syringol (2,6-dimethoxyphenol) with benzylic alcohols in the presence of a Lewis acid catalyst like Hafnium triflate (Hf(OTf)₄). diva-portal.org This reaction yields a mixture of products resulting from substitution at the C3 and C4 positions of the syringol core, demonstrating the reactivity of the available aromatic C-H bonds. diva-portal.org The reactivity is so pronounced that even in the absence of a catalyst, phenols can undergo reactions like polybromination. ucalgary.ca The electron-donating nature of the substituents makes the aromatic ring susceptible to attack by a wide range of electrophiles. evitachem.com

Table 1: Regioselectivity in Friedel-Crafts Alkylation of Syringol (2,6-dimethoxyphenol) Data sourced from a study on catalytic synthesis of bisphenols. diva-portal.org

ElectrophileCatalystTemperatureProductsCombined Yield
GastrodigeninHf(OTf)₄22°C4-(4-hydroxybenzyl)-2,6-dimethoxyphenol & 3-(4-hydroxybenzyl)-2,6-dimethoxyphenol80%
ApocynolHf(OTf)₄22°C4-(1-(4-hydroxy-3-methoxyphenyl)ethyl)-2,6-dimethoxyphenol & 3-(1-(4-hydroxy-3-methoxyphenyl)ethyl)-2,6-dimethoxyphenol82%

Modifications of the Butyl Side Chain

Modifying the n-butyl side chain presents a different set of chemical challenges. Standard alkane functionalization reactions could potentially be applied, although the reactivity of the activated aromatic ring must be considered to avoid competing side reactions.

Potential transformations, based on general principles of organic chemistry, could include:

Oxidation: Strong oxidizing agents could potentially oxidize the butyl chain. However, controlling the extent of oxidation to achieve a specific functional group (e.g., alcohol, ketone, or carboxylic acid) would be challenging and could also lead to ring oxidation.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the butyl chain, favoring the secondary carbons. However, such conditions might also promote reactions on the phenolic ring.

Specific literature detailing the selective modification of the butyl side chain on this compound is scarce, suggesting that transformations are more commonly directed at the more reactive phenolic core.

Catalytic Reactions and Selective Bond Scission

Catalytic methods can be employed to selectively break bonds within the this compound molecule, leading to valuable chemical feedstocks.

A significant example is the catalytic cleavage of the C-O bond in 2,6-dimethoxyphenol, a closely related structure. Research has shown that a vanadium metal catalyst can effectively cleave the C-O ether linkages in water, without the need for an external hydrogen source or organic solvent. researchgate.net This process converts 2,6-dimethoxyphenol into 3-methoxycatechol (B1210430) and subsequently into pyrogallol. researchgate.net This demonstrates a green chemistry approach to demethoxylation.

Table 2: Vanadium-Catalyzed C-O Bond Cleavage of 2,6-dimethoxyphenol Data sourced from a study on catalytic C-O bond cleavage. researchgate.net

TemperatureTimeConversion of 2,6-dimethoxyphenolMajor Products
280°C48 h89.5%3-Methoxycatechol, Pyrogallol

Furthermore, enzymatic catalysts offer high selectivity for specific transformations. Laccase enzymes have been used for the oxidative coupling of 2,6-dimethoxyphenol to form a C-C linked dimer, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol. researchgate.netresearchgate.net This reaction proceeds via the formation of phenoxy radicals, which then couple to form the dimer. researchgate.net Such enzymatic modifications can be used to synthesize new molecules with potentially enhanced properties. researchgate.net

Oxidative Coupling and Dimerization Reactions

Oxidative coupling is a fundamental transformation for phenols, leading to the formation of C-C or C-O linked dimers and polymers. For 4-substituted-2,6-dimethoxyphenols, this reaction is a key pathway to producing biphenolic structures. The reaction is typically initiated by a one-electron oxidant, which abstracts a hydrogen atom from the phenolic hydroxyl group to generate a phenoxy radical. This radical is resonance-stabilized, with spin density at the oxygen and the C3 and C5 positions. Subsequent radical-radical coupling leads to the dimerized products.

Commonly used oxidants for this purpose include metal salts like iron(III) chloride (FeCl₃) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), as well as hypervalent iodine reagents. jst.go.jpresearchgate.net The choice of oxidant and reaction conditions can influence the selectivity between C-C and C-O coupling. For this compound, the blocking of the C4 position prevents the formation of the corresponding diphenoquinone, which is a common product for phenols with an unsubstituted para-position. Instead, coupling is expected to occur primarily via a C-C bond between the C5 and C5' positions of two molecules, yielding a symmetrical biphenol. core.ac.uk

C-O Bond Cleavage for Biomass Valorization Applications

The C-O bonds in the methoxy groups of this compound are a key target for cleavage in the context of biomass valorization. As a model for syringyl lignin (B12514952) units, breaking these ether bonds is a critical step in converting raw biomass into valuable aromatic platform chemicals. nih.gov This process, known as hydrogenolysis or demethoxylation, typically requires catalytic approaches to overcome the high bond dissociation energy.

One effective method involves using a vanadium catalyst in water, which facilitates the cleavage of C-O bonds without the need for high-pressure hydrogen gas or organic solvents. researchgate.netgoogle.com Studies on the model compound 2,6-dimethoxyphenol (a close analog lacking the 4-butyl group) demonstrate that the reaction proceeds through sequential demethylation. The first C-O bond cleavage yields 3-methoxycatechol, and subsequent cleavage produces pyrogallol. researchgate.net The reaction is highly temperature-dependent, with higher temperatures favoring increased conversion and further cleavage.

Table 1: Vanadium-Catalyzed C-O Bond Cleavage of 2,6-Dimethoxyphenol This table presents data for the model compound 2,6-dimethoxyphenol as a proxy for the reactivity of this compound.

Reaction Temperature (°C)Conversion of 2,6-dimethoxyphenol (%)Yield of 3-Methoxycatechol (%)Yield of Pyrogallol (%)
2205~50
270Not Specified>40~10
280804829

Data sourced from a study on vanadium-catalyzed cleavage in a water/methanol solvent system over 48 hours. researchgate.net

Biocatalytic Approaches and Enzymatic Modifications

Enzymes, particularly oxidoreductases like laccases, offer a green and highly selective alternative to traditional chemical methods for modifying phenolic compounds. nih.govvtt.fi These biocatalysts operate under mild conditions and can generate complex molecules with high precision.

Laccase-Mediated Oxidation Processes and Product Characterization

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, using molecular oxygen as the final electron acceptor and producing water as the sole byproduct. nih.govncsu.edu The oxidation of this compound by laccase begins with the formation of a phenoxy radical. Due to the blocked C4 position, this radical primarily undergoes coupling at the C5 position.

Detailed studies on the parent compound 2,6-dimethoxyphenol (2,6-DMP) using laccase from Botryosphaeria rhodina have shown that the reaction products can be controlled by adjusting the pH. researchgate.net At acidic pH (3.0), both C-C and C-O coupled dimers are formed. However, at a higher pH of 6.5, the reaction is highly selective, yielding only the C-C coupled dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol. researchgate.net It is expected that this compound would follow a similar pathway, leading to the formation of 4,4'-dibutyl-3,3',5,5'-tetramethoxybiphenyl-4,4'-diol.

Table 2: Product Distribution in Laccase-Mediated Oxidation of 2,6-Dimethoxyphenol (Model Compound)

ProductChemical StructureFormation Conditions
3,3',5,5'-TetramethoxydiphenylquinoneC-C coupled quinonepH 3.0
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolC-C coupled biphenolpH 3.0 and pH 6.5 (exclusive product)
4-(2,6-Dimethoxy-phenoxy)-2,6-dimethoxyphenolC-O coupled dimerpH 3.0

Data derived from the laccase-catalyzed transformation of 2,6-dimethoxyphenol. researchgate.net

Enzyme Kinetics and Reaction Pathway Analysis

The reaction pathway for laccase catalysis involves the enzyme's copper-containing active site abstracting an electron and a proton from the substrate's hydroxyl group, generating a phenoxy radical. ncsu.edu This initial oxidation is the rate-limiting step of the enzymatic process. core.ac.uk The subsequent dimerization of these radicals occurs spontaneously in the solution and is not directly controlled by the enzyme. vtt.fi

The efficiency of a laccase with a particular substrate is described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for the substrate. A lower Kₘ value signifies a higher affinity. The kcat value represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Kinetic studies on various fungal laccases with 2,6-dimethoxyphenol show a wide range of efficiencies, reflecting the diversity of these enzymes. The presence of the 4-butyl group on the aromatic ring would be expected to influence these kinetic parameters. The bulky alkyl group might introduce steric hindrance within the enzyme's substrate-binding pocket, potentially leading to a higher Kₘ value (lower affinity) or a lower kcat compared to the unsubstituted 2,6-dimethoxyphenol. csic.es

Table 3: Reported Kinetic Parameters of Laccases with 2,6-Dimethoxyphenol (Model Substrate)

Laccase SourceKₘ (µM)Optimal pH
Cerrena sp. RSD1Not Specified4.0
Pleurotus ostreatusNot Specified6.0
Botryosphaeria rhodina MAMB-05Not SpecifiedNot Specified

Data sourced from multiple studies. researchgate.netnih.govncsu.edu Kinetic values can vary significantly based on the specific enzyme and assay conditions.

The analysis of the reaction pathway and kinetics is crucial for optimizing biocatalytic processes for industrial applications, enabling the selection of the most efficient enzyme and reaction conditions for the desired transformation of this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural elucidation of 4-Butyl-2,6-dimethoxyphenol, allowing for the precise mapping of the proton and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. rsc.org

Aromatic Protons: The two protons on the aromatic ring (H-3 and H-5) are chemically equivalent due to the molecule's symmetry. They appear as a singlet signal at approximately δ 6.40 ppm. rsc.org The singlet nature indicates the absence of adjacent protons for coupling.

Phenolic Hydroxyl Proton: The hydroxyl (-OH) proton signal is observed as a broad singlet around δ 5.40 ppm. rsc.org Its chemical shift can be variable and its broadness is due to chemical exchange and hydrogen bonding.

Methoxy (B1213986) Protons: The six protons of the two equivalent methoxy (-OCH₃) groups at positions C-2 and C-6 produce a sharp singlet at approximately δ 3.86 ppm. rsc.org This signal integrates to six protons, confirming the presence of two methoxy groups.

Butyl Chain Protons: The protons of the n-butyl group give rise to a series of signals characteristic of an alkyl chain. The two benzylic protons adjacent to the aromatic ring appear as a triplet at δ 2.53 ppm (J = 7.6 Hz). rsc.org Following the chain, the next two methylene (B1212753) groups appear as multiplets around δ 1.53-1.61 ppm and δ 1.31-1.40 ppm. rsc.org The terminal methyl group protons of the butyl chain resonate as a triplet at approximately δ 0.93 ppm (J = 7.2 Hz). rsc.org

¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration Assignment
6.40 s - 2H Ar-H (H-3, H-5)
5.40 s - 1H OH
3.86 s - 6H -OCH
2.53 t 7.6 2H -CH₂ -CH₂CH₂CH₃
1.53-1.61 m - 2H -CH₂-CH₂ CH₂CH₃
1.31-1.40 m - 2H -CH₂CH₂-CH₂ CH₃
0.93 t 7.2 3H -CH₂CH₂CH₂-CH

Data obtained in CDCl₃ at 400 MHz. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound shows eight distinct signals, consistent with its molecular structure. rsc.org

Aromatic Carbons: The oxygen-bearing aromatic carbons (C-2 and C-6) are equivalent and resonate downfield at δ 146.9 ppm. rsc.org The carbon attached to the hydroxyl group (C-1) appears at δ 132.7 ppm, while the carbon attached to the butyl group (C-4) is found at δ 134.0 ppm. rsc.org The two equivalent aromatic CH carbons (C-3 and C-5) show a signal at δ 105.0 ppm. rsc.org

Methoxy Carbons: The two equivalent methoxy carbons give a single sharp signal at δ 56.2 ppm. rsc.org

Butyl Chain Carbons: The four carbons of the butyl chain are resolved at δ 35.9 ppm (-C H₂-Ar), 34.0 ppm (-C H₂-CH₂-Ar), 22.4 ppm (-C H₂-CH₃), and 14.0 ppm (-C H₃). rsc.org

¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
146.9 C-2, C-6
134.0 C-4
132.7 C-1
105.0 C-3, C-5
56.2 -OC H₃
35.9 C H₂-Ar
34.0 -C H₂CH₂CH₂CH₃
22.4 -C H₂CH₃
14.0 -C H₃

Data obtained in CDCl₃ at 100 MHz. rsc.org

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the assignments and piecing together the molecular structure. doi.orgtandfonline.commdpi.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between protons that are coupled to each other. For this compound, COSY would be instrumental in confirming the connectivity of the butyl chain, showing correlations between the adjacent methylene and methyl protons (δ 2.53 with δ 1.57, δ 1.57 with δ 1.35, and δ 1.35 with δ 0.93).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals to their corresponding carbon signals, for example, the aromatic proton signal at δ 6.40 ppm to the aromatic carbon signal at δ 105.0 ppm, and the methoxy protons at δ 3.86 ppm to the methoxy carbon at δ 56.2 ppm. doi.orgtandfonline.com

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and elemental formula of a compound.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound, analysis via electrospray ionization (ESI) typically shows the sodiated adduct [M+Na]⁺. The experimentally determined m/z value is compared to the calculated value for the proposed formula.

Calculated Mass: For the formula C₁₂H₁₈O₃Na, the calculated m/z is 233.1154. rsc.org

Found Mass: An experimental HRMS measurement yielded a found m/z of 233.1158. rsc.org

The close agreement between the calculated and found values provides strong evidence that the elemental composition of the molecule is indeed C₁₂H₁₈O₃. rsc.org

While HRMS confirms the elemental formula, the fragmentation pattern observed in mass spectrometry (often using techniques like electron ionization, EI-MS) provides structural information. The fragmentation of this compound would be expected to follow predictable pathways for substituted phenols.

Key expected fragmentation pathways include:

Benzylic Cleavage: One of the most common fragmentation pathways for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This would result in the loss of a propyl radical (•CH₂CH₂CH₃) to form a stable benzylic cation at m/z 167. This is often a dominant peak.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring can lead to the loss of the entire butyl group (•C₄H₉), resulting in a fragment corresponding to the dimethoxyphenoxy cation.

Loss of Methyl Radical: The methoxy groups can lose a methyl radical (•CH₃), leading to a fragment ion that is 15 mass units lighter than the parent ion. Successive losses are also possible.

McLafferty Rearrangement: If the alkyl chain is long enough (which it is in this case), a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the aromatic ring's oxygen or pi system, followed by the elimination of a neutral alkene (butene, C₄H₈).

These fragmentation patterns create a unique mass spectral fingerprint that helps to confirm the structure and differentiate it from isomers, such as those with a different alkyl chain (e.g., isobutyl, sec-butyl, or tert-butyl) or different substitution patterns on the aromatic ring.

Table of Mentioned Compounds

Compound Name
This compound
Deuterated Chloroform (CDCl₃)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds within this compound can be determined.

The IR spectrum of a compound containing the 2,6-dimethoxyphenol (B48157) moiety reveals several key absorption bands. orientjchem.org The presence of a hydroxyl (-OH) group is indicated by a distinct stretching vibration. The aromatic ring gives rise to characteristic C-H and C=C stretching absorptions. The aliphatic butyl group shows specific C-H stretching frequencies, while the methoxy groups are identified by their C-O-C stretching vibrations. orientjchem.org

Table 1: Principal Infrared Absorption Bands for a 2,6-Dimethoxyphenol Moiety

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch ~3560
Aromatic C-H C-H Stretch ~3070
Aliphatic C-H C-H Stretch ~2960, ~2870
Aromatic C=C C=C Stretch ~1595

This table presents representative data for the functional groups found in this compound, based on findings for related compounds. orientjchem.org

Advanced Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

Beyond initial structural identification, advanced spectroscopic methods are crucial for monitoring the progress of chemical reactions involving this compound and for detecting transient intermediates. These techniques offer real-time insights into reaction kinetics and mechanisms.

One such application is in monitoring oxidation reactions. For instance, the laccase-mediated oxidation of 2,6-dimethoxyphenol, a related compound, has been studied to produce dimers. researchgate.net Techniques like mass spectrometry can be employed to identify the products formed during such reactions, as demonstrated by the identification of a quinone product with a specific molar mass in the oxidation of 2,6-dimethoxyphenol. researchgate.net

Furthermore, fluorescence-based techniques can be utilized for monitoring enzymatic modifications of phenols. Fluorescence Resonance Energy Transfer (FRET) is a powerful tool for the real-time monitoring of hydrolase activity. nih.gov This involves chemically modifying a substrate at locations distant from the reaction site, which minimizes interference with the reaction itself. nih.gov While not specifically documented for this compound, this principle could be applied to study its enzymatic transformations by incorporating suitable fluorophore and quencher pairs.

The chemoselective nitration of phenols, another relevant reaction type, can also be monitored using advanced spectroscopic methods. The reaction of various phenols with tert-Butyl nitrite (B80452) has been shown to be effective, and the regiochemical outcomes are influenced by the existing substituents on the phenol (B47542) ring. nih.gov Spectroscopic analysis is essential to confirm the position of the newly introduced nitro group.

Computational Chemistry and Theoretical Investigations of 4 Butyl 2,6 Dimethoxyphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems, making it an ideal tool for studying complex organic molecules like 4-Butyl-2,6-dimethoxyphenol. DFT calculations allow for the determination of the molecule's ground-state electronic structure, from which numerous properties related to reactivity and stability can be derived. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, reflecting their capacity to act as electron donors and antioxidants. The LUMO is generally distributed over the aromatic ring. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

While specific DFT calculations for this compound are not widely published, data for related phenolic structures can provide valuable insights.

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Phenolic Compound Note: This table contains representative data for a generic substituted phenol, calculated using DFT, to illustrate the concepts.

Parameter Value (eV) Formula
EHOMO -5.8 -
ELUMO -1.2 -
Energy Gap (ΔE) 4.6 ELUMO - EHOMO
Ionization Potential (I) 5.8 -EHOMO
Electron Affinity (A) 1.2 -ELUMO
Electronegativity (χ) 3.5 (I+A)/2
Chemical Hardness (η) 2.3 (I-A)/2

The chemical behavior of this compound is significantly influenced by the electronic and steric effects of its three substituents on the phenol ring.

Methoxy (B1213986) (-OCH₃) groups: Located at the 2 and 6 (ortho) positions, these groups are also strong electron-donating groups due to resonance, which increases the electron density of the aromatic ring. This enhanced electron density, particularly at the para position, influences the molecule's nucleophilicity and antioxidant capacity.

Butyl (-C₄H₉) group: Positioned at the 4 (para) position, the butyl group is a weak electron-donating group through induction. Its primary contribution is steric bulk.

The two methoxy groups at the ortho positions to the hydroxyl group create significant steric hindrance around the phenolic proton. This steric crowding can affect the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding with other molecules. However, it also plays a crucial role in stabilizing the phenoxyl radical that forms after the donation of the hydrogen atom, a key step in its antioxidant activity. This stabilization occurs because the bulky ortho groups can sterically shield the radical center from further reactions.

Thermochemical Properties and Energetic Landscapes

Thermochemical properties provide fundamental data on the stability and energy content of a molecule. Theoretical calculations are invaluable for determining these properties, especially for gas-phase species where experimental measurements can be challenging.

Table 2: Experimental Gas-Phase Enthalpy of Formation for Dimethoxyphenol Isomers

Compound ΔfH°(gas) (kJ mol⁻¹)
2,3-dimethoxyphenol -386.0 ± 2.2
2,6-dimethoxyphenol (B48157) -381.7 ± 1.9
3,5-dimethoxyphenol -399.4 ± 3.0

Source: Adapted from a thermochemical study on dimethoxyphenol isomers.

In this compound, the presence of methoxy groups adjacent to the hydroxyl group allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton (H) and the oxygen atom of one of the methoxy groups (O-H···OCH₃). This interaction creates a five or six-membered ring-like structure that enhances the molecule's conformational stability.

Such hydrogen bonds have been reported and computationally studied in related molecules like 2-methoxyphenol (guaiacol). The strength of this bond is estimated to be in the range of 10-20 kJ mol⁻¹. This internal hydrogen bond has several consequences:

It stabilizes the molecule's conformation.

It increases the energy required to remove the phenolic proton (O-H bond dissociation energy), which can modulate its antioxidant activity.

It can be disrupted by polar, hydrogen-bond-accepting solvents, which can compete for the hydroxyl proton.

Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical point of the H···O interaction to confirm the presence and quantify the strength of the hydrogen bond.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT calculations are excellent for understanding static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The butyl chain is flexible and can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets.

Solvent Effects: The behavior and properties of a solute molecule can be dramatically altered by the solvent. MD simulations can explicitly model the interactions between this compound and various solvent molecules (e.g., water, ethanol, hexane). These simulations can reveal how the solvent affects the strength of the intramolecular hydrogen bond, the preferred conformation of the butyl chain, and the accessibility of the phenolic hydroxyl group. For instance, in polar protic solvents, solvent molecules may form intermolecular hydrogen bonds with the hydroxyl group, competing with and potentially disrupting the intramolecular O-H···OCH₃ bond. This, in turn, can alter the molecule's reactivity and properties.

Charge-Transfer Complex Formation and Intermolecular Interactions

Theoretical and computational chemistry provides a powerful lens for understanding the intricate dance of molecules, particularly the non-covalent interactions that govern the formation of molecular complexes. In the case of this compound, while specific computational studies on its charge-transfer complexes are not extensively documented in the literature, a wealth of information can be inferred from theoretical investigations into the parent compound, 2,6-dimethoxyphenol (DMOPh), and related phenolic structures. These studies lay a foundational framework for predicting and understanding the behavior of the 4-butyl derivative.

Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor, resulting in a partial transfer of electronic charge from the donor to the acceptor. This interaction is a critical aspect of various chemical and biological processes. Phenolic compounds, with their electron-rich aromatic ring and hydroxyl group, are excellent electron donors and are known to form CT complexes with various electron acceptors.

A significant body of research has focused on the computational analysis of the CT complex formed between 2,6-dimethoxyphenol (DMOPh) as the electron donor and p-benzoquinone (BQ) as the electron acceptor. These studies, employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer detailed insights into the electronic and structural properties of such complexes. The introduction of a butyl group at the 4-position of the DMOPh ring is expected to modulate these properties through both steric and electronic effects.

Detailed Research Findings from a Model System: The 2,6-dimethoxyphenol and p-Benzoquinone Complex

To understand the potential charge-transfer capabilities of this compound, we can examine the detailed computational findings for the closely related 2,6-dimethoxyphenol (DMOPh) complexed with p-benzoquinone (BQ). This model system reveals the fundamental electronic transitions and energetic changes that occur upon complex formation.

Theoretical calculations, specifically using DFT with the B3LYP functional and a 6-311G(d,p) basis set, have been instrumental in elucidating the nature of this charge-transfer interaction. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability.

In the DMOPh-BQ complex, DMOPh acts as the electron donor and BQ as the electron acceptor. The formation of the CT complex is characterized by the appearance of a new absorption band in the electronic spectrum, which is not present in the individual spectra of the donor or acceptor molecules. This new band corresponds to the electronic transition from the HOMO of the donor (DMOPh) to the LUMO of the acceptor (BQ).

The table below summarizes the calculated HOMO and LUMO energies for the individual molecules and the complex, illustrating the electronic changes upon interaction.

Molecule/ComplexHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2,6-dimethoxyphenol (DMOPh)-5.670.546.21
p-Benzoquinone (BQ)-7.89-2.585.31
DMOPh-BQ Complex-5.52-2.453.07

The data clearly shows that the HOMO of the complex is primarily localized on the DMOPh moiety, while the LUMO is localized on the BQ moiety. The significant decrease in the HOMO-LUMO gap of the complex compared to the individual molecules is a hallmark of charge-transfer complex formation and explains the appearance of the new, lower-energy absorption band.

Influence of the 4-Butyl Substituent

The introduction of a butyl group at the 4-position of the 2,6-dimethoxyphenol ring is anticipated to influence its charge-transfer and intermolecular interaction properties in several ways:

Electronic Effects: The butyl group is an electron-donating group through an inductive effect. This will increase the electron density of the aromatic ring, thereby raising the energy of the HOMO. A higher HOMO energy signifies a greater electron-donating ability, which would likely lead to a stronger charge-transfer interaction with an electron acceptor. This would be reflected in a further red-shift (shift to longer wavelength) of the charge-transfer absorption band.

Intermolecular Interactions: Beyond charge-transfer, the butyl group will enhance van der Waals interactions with neighboring molecules. These dispersion forces, though weak individually, can collectively contribute significantly to the stability of molecular aggregates and crystals. The flexible nature of the butyl chain can also allow for various conformations, potentially leading to more complex intermolecular arrangements.

Hydrogen Bonding and its Role in Charge-Transfer Complexation

Hydrogen bonding plays a crucial role in modulating the formation and stability of charge-transfer complexes involving phenolic compounds. The hydroxyl group of this compound can act as a hydrogen bond donor. Theoretical studies on the DMOPh-BQ system have shown that hydrogen bonding of the donor or acceptor to other molecules can significantly enhance the charge-transfer interaction.

For instance, when DMOPh donates a hydrogen bond to a hydrogen-bond acceptor, its HOMO energy is raised, making it a better electron donor. Conversely, when the electron acceptor (BQ) accepts a hydrogen bond, its LUMO energy is lowered, making it a better electron acceptor. Both scenarios lead to a stronger charge-transfer complex.

The table below illustrates the effect of hydrogen bonding on the HOMO and LUMO energies of DMOPh and BQ, based on computational studies.

Molecule/ComplexHOMO Energy (eV)LUMO Energy (eV)
2,6-dimethoxyphenol (DMOPh)-5.670.54
DMOPh + H-bond acceptor-5.450.76
p-Benzoquinone (BQ)-7.89-2.58
BQ + H-bond donor-8.01-2.87

These findings suggest that the intermolecular interactions of this compound, particularly its ability to form hydrogen bonds, are intrinsically linked to its charge-transfer complex formation capabilities. The surrounding chemical environment can therefore fine-tune these electronic properties.

Biological Activities and Mechanistic Studies

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant activity of phenolic compounds is a key area of research, and 4-butyl-2,6-dimethoxyphenol is no exception. Its ability to neutralize free radicals is attributed to the hydrogen-donating capacity of its phenolic hydroxyl group. The presence of methoxy (B1213986) groups at the 2 and 6 positions and an alkyl group at the 4 position significantly influences this activity.

The antioxidant potential of this compound and related compounds is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are two of the most frequently employed methods. orientjchem.orgorientjchem.org

The DPPH assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical. orientjchem.orgorientjchem.org The FRAP assay, on the other hand, assesses the capacity of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. semanticscholar.org These assays often show different results for the same compound due to their distinct reaction mechanisms. The FRAP assay operates via a single electron transfer (SET) mechanism, while the DPPH assay can proceed through either a hydrogen atom transfer (HAT) or a SET-proton transfer mechanism. semanticscholar.org

Studies on various 2,6-dimethoxyphenol (B48157) derivatives have demonstrated their significant free-radical scavenging abilities in both DPPH and FRAP assays. orientjchem.orgsemanticscholar.org For instance, a series of 4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenols were synthesized and showed promising antioxidant activity when tested with these methods. orientjchem.org

Table 1: Comparative Antioxidant Activity of Selected Phenolic Compounds

CompoundAssayActivityReference
Canolol (4-vinyl-2,6-dimethoxyphenol)ORAC17.8427 μM TE researchgate.net
Canolol dimerORAC84.0193 μM TE researchgate.net
2,6-dimethoxyphenol derivativesDPPH, FRAPSignificant scavenging ability orientjchem.orgorientjchem.orgsemanticscholar.org

The chemical structure of alkyl-dimethoxyphenols plays a crucial role in their antioxidant activity. ebi.ac.uk The number and position of hydroxyl and methoxy groups, as well as the nature of the substituent at the para-position, are key determinants of their radical scavenging efficacy.

The presence of two methoxy groups ortho to the phenolic hydroxyl group, as seen in 2,6-dimethoxyphenols, enhances antioxidant activity. ebi.ac.uk These electron-donating groups increase the stability of the resulting phenoxyl radical through resonance. The substituent at the 4-position (para to the hydroxyl group) also significantly influences the antioxidant potential. Generally, 2,6-dimethoxyphenols with 4-alkenyl and 4-alkyl groups exhibit the highest antioxidant activity. ebi.ac.uk This is attributed to the electron-donating nature of these groups, which further stabilizes the phenoxyl radical.

For instance, canolol (4-vinyl-2,6-dimethoxyphenol) is recognized as a potent antioxidant, with its activity being higher than that of α-tocopherol and some flavonoids. researchgate.net The replacement of a methyl group with a longer alkyl chain can sometimes reduce activity, highlighting the complex nature of these structure-activity relationships. epa.gov The steric hindrance provided by bulky ortho substituents, such as tert-butyl groups, can also impact the antioxidant capacity by affecting the accessibility of the hydroxyl group. nih.gov

Beyond direct radical scavenging, this compound and related compounds can exert their antioxidant effects by modulating cellular signaling pathways. One such pathway involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of a wide array of antioxidant and detoxifying enzymes.

Canolol has been shown to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 and catalase. researchgate.net This compound has also been observed to activate extracellular signal-regulated kinases (ERKs), which are involved in cellular defense against oxidative stress. researchgate.net By influencing these pathways, 2,6-dimethoxyphenol derivatives can enhance the cell's intrinsic antioxidant defenses and protect against oxidative damage-induced apoptosis. researchgate.net

Antimicrobial Efficacy and Mechanisms of Action

Several studies have highlighted the antimicrobial properties of 2,6-dimethoxyphenol and its derivatives, including their effectiveness against various bacteria and fungi.

2,6-Dimethoxyphenol has been identified as a potential agent for inhibiting the growth of various pathogenic bacteria. nih.govmdpi.com For instance, it has shown activity against vaginitis pathogens. nih.govmdpi.com The antimicrobial mechanism of phenolic compounds often involves the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components and eventual cell death. mdpi.com The hydroxyl groups on the phenol (B47542) ring can affect proton exchange across the membrane, thereby interfering with its function. mdpi.com

The structure of the compound influences its antibacterial efficacy. For example, the presence of a 4-allyl group in 4-allyl-2,6-dimethoxyphenol (B1196327) has been suggested to inhibit the NorA efflux pump in certain bacterial strains, which is a mechanism of antibiotic resistance. mdpi.com

Table 2: Antibacterial Activity of Selected Phenolic Compounds

CompoundTarget OrganismActivityReference
2,6-DimethoxyphenolVaginitis pathogensPotential inhibitor nih.govmdpi.com
4-Allyl-2,6-dimethoxyphenolNorA pump-carrying strainsPotential inhibitor mdpi.com
4-Ethyl-2-methoxyphenolGeneral bacteriaBiofilm formation inhibitor mdpi.com

In addition to antibacterial effects, certain 2,6-dimethoxyphenol derivatives have demonstrated antifungal properties. For example, 2,4-di-tert-butylphenol, a related compound, has been shown to inhibit the mycelial growth of various fungi, including Phytophthora capsici and Aspergillus species. mdpi.com The mechanism of antifungal action may involve the inhibition of microtubule proliferation and the suppression of their dynamic instability. mdpi.com

Allelopathy, the chemical inhibition of one plant by another, is another area where phenolic compounds play a role. nih.gov While direct studies on the allelopathic effects of this compound are limited, related compounds like 2-methoxyphenol have been shown to inhibit the growth of other plants. nih.gov The phytotoxicity of phenolic compounds is often the result of a mixture of several allelochemicals acting synergistically. nih.gov Some phenolic compounds have been found to affect the photosynthesis and growth of seedlings. mdpi.com

Exploration of Other Potential Bioactivities Based on Structural Analogues

The biological activities of phenolic compounds are of significant interest in medicinal chemistry. By studying the properties of structural analogues of this compound, it is possible to infer its potential bioactivities.

Anti-inflammatory Properties

Several structural analogues of this compound have demonstrated notable anti-inflammatory effects. Research into these related compounds suggests a potential for this class of molecules to modulate inflammatory pathways.

A study on a series of 2,6-di-tert-butyl-4-(2-arylethenyl)phenols revealed their capacity to inhibit cyclooxygenase and 5-lipoxygenase in vitro. nih.gov One of the most effective compounds in this series, (E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenol, exhibited significant inhibitory concentrations and efficacy in a rat model of developing adjuvant arthritis. nih.gov Similarly, a newly synthesized derivative of 2,6-bis-(1,1-dimethylethyl)phenol, known as compound 4, has been reported to possess strong anti-inflammatory activity, reducing oedema formation without causing gastric damage. consensus.app

Furthermore, 2,4-Di-tert-butylphenol (2,4-DTBP), another analogue, has been found to exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1b in a mouse macrophage cell line. mdpi.com Butylated hydroxytoluene (BHT), a well-known antioxidant and structural analogue, has also demonstrated mild anti-inflammatory activity. mdpi.com In-vitro studies of 4-(2-hydroxyethyl)-2,6-dimethoxyphenol (B6264828) have also indicated its potential to inhibit pro-inflammatory cytokines.

Structural AnalogueKey Anti-inflammatory FindingsReference
(E)-2,6-di-tert-butyl-4-[2-(3-pyridinyl)ethenyl]phenolIC50 of 0.67 µM for cyclooxygenase and 2.7 µM for 5-lipoxygenase; ED50 of 2.1 mg/kg in developing adjuvant arthritis. nih.gov
2,6-bis-(1,1-dimethylethyl)phenol derivative (compound 4)Demonstrated strong anti-inflammatory activity and reduced oedema formation. consensus.app
2,4-Di-tert-butylphenol (2,4-DTBP)Decreased the expression of TNF-α, IL-6, and IL-1b in RAW264.7 mouse macrophage cells. mdpi.com
Butylated hydroxytoluene (BHT)Showed slight anti-inflammatory activity on the expression of cyclooxygenase-2 (Cox2) and TNF-α genes. mdpi.com
4-(2-hydroxyethyl)-2,6-dimethoxyphenolInhibited pro-inflammatory cytokines in cultured cells in vitro.

Anti-mutagenic Activity

The prevention of mutations is a critical area of research, and several structural analogues of this compound have shown promise in this regard.

A notable example is 4-vinyl-2,6-dimethoxyphenol, also known as canolol, which is isolated from canola oil. nih.govresearchgate.net Canolol has been identified as a potent antimutagenic compound, with its activity being higher than that of flavonoids and alpha-tocopherol (B171835) in a modified Ames test using Salmonella typhimurium TA102. nih.govresearchgate.net Its mechanism of action involves the scavenging of peroxynitrite (ONOO-), an endogenous mutagen. nih.gov

Another related compound, (E)-2-((3,5-Bis(Trifluoromethyl)Phenylimino)Methyl)-4,6-Dimethoxyphenol, has also exhibited antimutagenic activity, specifically in the TA100 strain of S. typhimurium. researchgate.net These findings suggest that the dimethoxyphenol scaffold may be a key feature for anti-mutagenic potential.

Structural AnalogueKey Anti-mutagenic FindingsTest SystemReference
4-vinyl-2,6-dimethoxyphenol (Canolol)Potent antimutagenic activity, higher than flavonoids and α-tocopherol. Scavenges peroxynitrite.Ames test (Salmonella typhimurium TA102) nih.govresearchgate.net
(E)-2-((3,5-Bis(Trifluoromethyl)Phenylimino)Methyl)-4,6-DimethoxyphenolShowed antimutagenic activity.Ames test (S. typhimurium TA100) researchgate.net

Anti-carcinogenic Potential

The potential for phenolic compounds to act as anti-cancer agents is an area of intense investigation. Structural analogues of this compound have demonstrated various anti-carcinogenic activities.

Canolol (4-vinyl-2,6-dimethoxyphenol) has been shown to prevent gastric carcinogenesis induced by Helicobacter pylori in gerbils. nih.gov Furthermore, it has demonstrated the ability to inhibit the proliferation of SGC-7901 human gastric carcinoma cells and induce apoptosis in a dose-dependent manner in vitro, while showing low toxicity to normal immortalized gastric epithelial cells. nih.gov

Another analogue, 2,4-bis(1,1-dimethylethyl)phenol, has been reported to possess anticancer properties. researchgate.net Additionally, derivatives of 4-acetyl-2,6-dimethoxyphenyl acetate (B1210297), particularly those based on a quinoline (B57606) structure, have exhibited significant cytotoxic effects against various cancer cell lines, including those of colorectal and breast cancer. The parent compound itself is noted to inhibit cancer cell proliferation by inducing apoptosis.

The cytotoxic effects of podophyllotoxin (B1678966) analogues that contain a dimethoxyphenol ring have been associated with the metabolic activation of this ring, which leads to the formation of chemical adducts with DNA, thereby inactivating it. nih.gov

Structural AnalogueKey Anti-carcinogenic FindingsModel SystemReference
4-vinyl-2,6-dimethoxyphenol (Canolol)Prevents H. pylori-infected gastric carcinogenesis. Inhibits proliferation and induces apoptosis of gastric cancer cells.Mongolian gerbils; SGC-7901 human gastric carcinoma cells nih.gov
2,4-bis(1,1-dimethylethyl)phenolReported to have anticancer properties.Not specified researchgate.net
4-Acetyl-2,6-dimethoxyphenyl acetate analogues (e.g., quinoline derivatives)Showed significant cytotoxic effects. The parent compound inhibits cancer cell proliferation via apoptosis.Colorectal and breast cancer cell lines
Podophyllotoxin analogues with a dimethoxyphenol ringCytotoxicity linked to metabolic activation of the dimethoxyphenol ring and DNA adduct formation.Not specified nih.gov

Natural Occurrence and Biomass Valorization Research

Identification in Pyrolysis Products of Lignin (B12514952) and Wood Smoke Extracts

4-Butyl-2,6-dimethoxyphenol has been identified as a product of lignin and wood pyrolysis. Pyrolysis is a thermochemical decomposition process that breaks down complex organic matter, like the lignin found in wood, into smaller molecules in the absence of oxygen. nih.gov

During the flash pyrolysis of beech wood, this compound was detected among more than 50 other compounds in the resulting pyrolytic oil. swst.org While its yield was less than 0.1% and not precisely measured, its presence highlights the diversity of phenolic compounds that can be generated from wood. swst.org Similarly, studies on the pyrolysis of various types of lignin have shown the formation of a range of phenolic products, including syringyl-type compounds. researchgate.net The composition of these products is influenced by the type of lignin and the pyrolysis conditions. researchgate.net

The compound is also found in wood smoke extracts. Hardwood smoke, in particular, is known to contain 4-hydroxy-3,5-dimethoxyphenyl (syringyl) compounds due to the structure of its lignin. researchgate.net These syringyl derivatives, including those with alkyl side chains, are significant contributors to the properties of wood smoke. researchgate.netresearchgate.net For instance, in a study of a commercial liquid smoke flavoring, a variety of syringol derivatives with different alkyl groups at the 4-position were identified, with 4-methyl-, 4-ethyl-, 4-propyl-, and 4-propenylsyringol being major components. dss.go.th

The following table summarizes the identification of this compound and related compounds in pyrolysis and smoke extracts:

Source MaterialProcessIdentified Compounds (selection)Reference
Beech WoodFlash PyrolysisThis compound swst.org
Commercial Liquid SmokeExtraction4-Methyl-, 4-ethyl-, 4-propyl-, and 4-propenylsyringol dss.go.th
HardwoodCombustion4-Hydroxy-3,5-dimethoxyphenyl (syringyl) compounds researchgate.net
BirchwoodCombustion2,6-Dimethoxyphenols with 4-alkenyl and 4-alkyl groups ebi.ac.uk

Postulated Biosynthetic Pathways for Alkyl-Substituted Dimethoxyphenols

The biosynthesis of alkyl-substituted phenols in nature is thought to occur through various metabolic routes. One prominent pathway is the polyketide pathway, which has been proposed for the formation of certain alkylated phenols and benzoquinones in arthropods. researchgate.net This pathway involves the assembly of acetate (B1210297) and propionate (B1217596) units to create a polyketide chain that then undergoes cyclization and other modifications to form the final aromatic compound. researchgate.net

In the context of lignin, the building blocks are monolignols, which are derived from the phenylpropanoid pathway starting from amino acids like phenylalanine and tyrosine. nih.gov These monolignols, such as sinapyl alcohol, are the precursors to the syringyl units in lignin. While the primary structure of lignin is a complex polymer, the thermal and chemical breakdown during processes like pyrolysis can lead to the formation of various alkyl-substituted dimethoxyphenols. The specific side chains are a result of the cleavage and modification of the original phenylpropane units within the lignin structure. acs.org

Role as a Model Compound for Lignin Depolymerization Studies

Due to the complex and irregular structure of native lignin, researchers often utilize simpler, well-defined model compounds to study the mechanisms of lignin depolymerization. qub.ac.uk 4-Alkyl-2,6-dimethoxyphenols, including this compound and its relatives like 4-propyl-2,6-dimethoxyphenol and 4-allyl-2,6-dimethoxyphenol (B1196327), serve as important model compounds representing the syringyl units of lignin. google.comncsu.edu

The conversion of lignin-derived phenolic compounds into valuable chemicals and fuels is a key area of research in biomass valorization. google.com This often involves catalytic processes aimed at cleaving C-O bonds and removing oxygen atoms (hydrodeoxygenation). google.com

Studies have investigated the catalytic hydroprocessing of various lignin model compounds. uni-hamburg.de For example, 2,6-dimethoxy-4-propylphenol (B1580997) has been synthesized from 4-allyl-2,6-dimethoxyphenol and used in catalytic conversion studies. google.com Research has explored the use of different catalysts, such as platinum-molybdenum on multi-walled carbon nanotubes (PtMo/MWCNT), for the complete deoxygenation of compounds like 2,6-dimethoxy-4-propylphenol to produce hydrocarbons like propylcyclohexane. google.com Other research has focused on the selective cleavage of C-O bonds in 2,6-dimethoxyphenol (B48157) using a vanadium catalyst without the need for external hydrogen. researchgate.net

The table below presents examples of catalytic systems used for the conversion of syringyl-type model compounds:

Model CompoundCatalystProcessKey FindingReference
2,6-Dimethoxy-4-propylphenolPtMo/MWCNTHydrodeoxygenationComplete deoxygenation to propylcyclohexane google.com
2,6-DimethoxyphenolVanadiumC-O bond cleavageCatalytic activity without external hydrogen or organic solvent researchgate.net
4-Allyl-2,6-dimethoxyphenolCdS/TiO2Photocatalytic DegradationEfficient degradation under visible light ncsu.edu
2,6-DimethoxyphenolLaccaseEnzymatic OxidationSynthesis of dimers with higher antioxidant capacity researchgate.net

The ultimate goal of this research is to integrate the catalytic conversion of lignin-derived compounds into broader biorefinery concepts. A biorefinery aims to utilize all components of biomass, including cellulose, hemicellulose, and lignin, to produce a spectrum of products, similar to a traditional petroleum refinery. google.com

Processes are being developed for the one-step delignification and hydrodeoxygenation of biomass feedstocks to directly produce valuable organic molecules like 2-methoxy-4-propylphenol (B1219966) and 2,6-dimethoxy-4-propylphenol. google.com These compounds can then serve as platform chemicals for the synthesis of other high-value products. google.com The selective conversion of these alkylmethoxyphenols into fundamental chemicals like phenol (B47542) is also a significant area of research. acs.org

Advanced Materials and Industrial Applications Research

Utilization as a Building Block in Organic Synthesis

Organic building blocks are fundamental functionalized molecules used for the modular construction of more complex molecular architectures. sigmaaldrich.com 4-Butyl-2,6-dimethoxyphenol and its structural analogs, known as 4-alkylsyringols, are recognized as valuable intermediates for creating high-value chemical compounds and serve as versatile building blocks in organic synthesis. google.comunivook.com The reactivity of the phenolic ring, influenced by the activating methoxy (B1213986) groups, allows for various chemical transformations.

A key application is in electrophilic aromatic substitution reactions. For instance, studies on the synthesis of benign bisphenols have utilized syringol (2,6-dimethoxyphenol) as the nucleophile in Friedel-Crafts alkylations with various benzylic alcohols. diva-portal.org In one such reaction, the coupling of apocynol with syringol produced 4-(1-(4-hydroxy-3-methoxyphenyl)ethyl)-2,6-dimethoxyphenol with high yield, demonstrating the utility of the syringol moiety in forming complex diaryl structures. diva-portal.org

Furthermore, derivatives like 2,6-dimethoxy-4-tert-butylphenol (B1600923) are employed as precursors in multi-step syntheses. A notable example is the preparation of pyrogallol, which can be achieved through the dealkylation of 2,6-dimethoxy-4-t-butylphenol using aqueous hydrobromic acid. google.com This process underscores the role of the substituted phenol (B47542) as a stable, handleable intermediate that can be converted into other useful chemicals.

The synthesis of this compound itself can be achieved through various methods, including the reaction of 2,6-dibromo-4-t-butylphenol with sodium methoxide (B1231860) in the presence of a copper catalyst, as detailed in the table below. google.com

Table 1: Synthesis of 2,6-dimethoxy-4-t-butylphenol

ReactantsCatalyst/ReagentsConditionsProductPurity/YieldSource
2,6-Dibromo-4-t-butylphenol, Sodium, MethanolCuprous bromide, DimethylformamideBoiled under reflux (88-84°C) for 2 hours2,6-dimethoxy-4-t-butylphenol90% purity, 89% yield google.com

Exploration in the Production of Functional Polymers and Resins

The unique structure of dimethoxyphenol derivatives is being explored for the creation of novel polymers with tailored properties. Monomers based on dimethoxyphenols, containing polymerizable functional groups, can be used to prepare polymers where the dimethoxyphenyl units are part of side chains pendant to the polymer backbone. google.com These polymers may exhibit improved characteristics such as higher glass transition temperatures, enhanced thermal stability, and greater solvent resistance compared to polymers derived from other lignin-based monomers. google.com

A prominent strategy involves the functionalization of the phenolic hydroxyl group. For example, syringol (2,6-dimethoxyphenol), the parent compound of this compound, can be reacted with agents like [meth]acrylic anhydride (B1165640) or [meth]acryloyl chloride to form syringyl methacrylate (B99206). google.com This monomer can then be polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. The resulting polymers have demonstrated broadly tunable glass transition temperatures (ranging from 114°C to 205°C) and zero-shear viscosities, highlighting the control over material properties afforded by this approach. google.com The presence of the two methoxy groups ortho to the methacrylate functionality surprisingly has a negligible effect on the monomer's reactivity, facilitating controlled polymerization kinetics. google.com

Additionally, substituted phenols are known for their role in modifying existing polymer systems. Compounds like 4-tert-butylphenol (B1678320) are used in the modification of polycarbonate, tert-butyl phenolic resin, and epoxy resin. made-in-china.com This suggests a potential application for this compound as a modifier or comonomer in these and other resin systems to impart specific properties such as flame retardancy, thermal stability, or altered mechanical performance. Research into telechelic poly(2,6-dimethyl-1,4-phenylene ether) (PPE) also highlights the use of phenolic compounds to create segments for copolymerization, resulting in materials with high heat resistance and desirable dielectric properties. researchgate.net

Ligand Design for Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

In coordination chemistry, organic molecules known as ligands bind to a central metal atom to form a metal complex. The design of these ligands is crucial for controlling the structure and properties of the resulting complex. This compound possesses several features that make it a promising candidate for ligand design. The phenolic hydroxyl group can be deprotonated to form a phenolate, which is an excellent coordinating group for a wide variety of metal ions. The adjacent methoxy groups can also participate in coordination, potentially leading to chelation, which enhances the stability of the resulting metal complex.

While direct synthesis of MOFs using this compound is not extensively documented, the principles of MOF construction rely on the use of organic linkers (ligands) to connect inorganic secondary building units (SBUs). nih.gov The versatility of phenolic compounds as ligands is well-established. For example, metal complexes containing ligands derived from 2,6-di-tert-butylphenol (B90309) have been investigated for their redox properties and catalytic activity. researchgate.net Similarly, other redox-active ligands, such as substituted o-iminobenzoquinones, have been used to synthesize complex coordination compounds with metals like indium. mdpi.com

The synthesis of MOFs often involves the solvothermal reaction between a metal salt and a multitopic organic ligand. mdpi.com A dicarboxylic acid ligand containing an imidazolium (B1220033) core, for instance, has been used to create a zinc-based MOF, demonstrating how functional organic molecules can serve as precursors to these porous crystalline materials. ardc.edu.au Given its functional groups, this compound could be chemically modified to incorporate additional coordinating groups, such as carboxylates, transforming it into a multitopic linker suitable for MOF synthesis. Such a strategy would combine the inherent properties of the syringol core with the robust, porous architecture of a metal-organic framework.

Research into Specialty Chemical Applications and Coatings

The application of substituted phenols in specialty chemicals and coatings is an area of active research. Due to its solvent properties, related compounds like butylmethoxyphenol are used in the formulation of paints, varnishes, and other coatings. ontosight.ai The molecular structure of this compound, with its combination of a polar phenolic head and a nonpolar butyl tail, suggests it could function as a specialty solvent, additive, or co-solvent in complex formulations.

Furthermore, hindered phenols are known for their preservative and stabilizing properties. A structurally similar compound, 2,6-dibromo-4-tert-butyl-phenol, is used as a preservative in the paint and coating industry to prevent microbial growth and extend the shelf life of the product. lookchem.com This indicates a potential application for this compound or its derivatives as additives to enhance the durability and longevity of coatings by protecting them from environmental degradation. Its inherent antioxidant potential, common to many phenolic compounds, could also contribute to protecting coated materials from oxidative damage.

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